molecular formula C11H20FNO3 B2357190 Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate CAS No. 2375270-86-1

Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate

Cat. No.: B2357190
CAS No.: 2375270-86-1
M. Wt: 233.283
InChI Key: VDVIVRDSGCIAPN-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate is a chemical building block of high value in medicinal chemistry and organic synthesis. This compound features a carbamate-protected amine, specifically with a Boc (tert-butoxycarbonyl) group, and a hydroxy-functionalized cyclobutane ring. The presence of both a protected amine and a hydroxyl group on a constrained cyclobutane scaffold makes it a versatile intermediate for constructing more complex molecular architectures. The 2-fluoroethyl substituent on the ring is a particularly valuable motif, as fluorine atoms and fluorinated groups are widely used in drug discovery to modulate a compound's lipophilicity, metabolic stability, and membrane permeability. Compounds with this general structural class are frequently employed as key synthons in the development of active pharmaceutical ingredients (APIs), agrochemicals, and as scaffolds in chemical biology probe development. The Boc group is a cornerstone of synthetic strategy, as it is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions to reveal the free amine for further derivatization. This reagent is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO3/c1-10(2,3)16-9(15)13-11(4-5-12)6-8(14)7-11/h8,14H,4-7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVIVRDSGCIAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target molecule features a cyclobutane core with a tertiary carbamate group, a 2-fluoroethyl substituent at position 1, and a hydroxyl group at position 3. Retrosynthetically, the compound can be dissected into two primary components:

  • Cyclobutane backbone : The 3-hydroxycyclobutyl moiety serves as the foundational scaffold.
  • Functional groups : The tert-butyl carbamate and 2-fluoroethyl groups require regioselective installation.

Key challenges include maintaining ring stability during functionalization and achieving stereochemical control. The Boc (tert-butoxycarbonyl) group is typically introduced early to protect the amine during subsequent reactions.

Synthetic Routes to the Cyclobutane Core

Cyclobutane Ring Formation

Cyclobutane derivatives are often synthesized via [2+2] photocycloadditions or ring-closing metathesis. For example, 3-hydroxycyclobutanone can be prepared through UV-induced dimerization of vinyl ethers followed by oxidative cleavage. Alternatively, enzymatic or chemical oxidation of cyclobutanol derivatives offers a stereocontrolled route.

Introduction of the Hydroxyl Group

The 3-hydroxy functionality is commonly introduced via:

  • Epoxidation and acid-catalyzed ring-opening : For instance, treatment of cyclobutene with m-CPBA followed by H2O/H+ yields 3-hydroxycyclobutanol.
  • Sharpless asymmetric dihydroxylation : Applied to cyclobutene derivatives, this method provides enantioselective access to diols, which can be selectively reduced to mono-alcohols.

Installation of the 2-Fluoroethyl Substituent

Alkylation Strategies

The 2-fluoroethyl group is introduced via nucleophilic substitution or Mitsunobu reactions:

Nucleophilic Substitution

Reaction of 3-hydroxycyclobutylamine with 2-fluoroethyl bromide in the presence of cesium carbonate (Cs2CO3) in acetonitrile at 20°C yields the alkylated intermediate. This method, however, risks over-alkylation to quaternary ammonium salts:
$$
\text{3-Hydroxycyclobutylamine} + \text{2-Fluoroethyl Br} \xrightarrow{\text{Cs}2\text{CO}3, \text{CH}_3\text{CN}} \text{1-(2-Fluoroethyl)-3-hydroxycyclobutylamine}
$$
Yield : ~56% (analogous to).

Mitsunobu Reaction

For oxygen-linked analogs, the Mitsunobu protocol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) has been employed. Adapting this for nitrogen alkylation requires pre-protection of the amine:
$$
\text{Boc-protected amine} + \text{2-Fluoroethanol} \xrightarrow{\text{DIAD, PPh}_3, \text{THF}} \text{Alkylated product}
$$
Yield : Up to 73% under optimized conditions.

Boc Protection and Final Assembly

Carbamate Formation

The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) with catalytic dimethylaminopyridine (DMAP):
$$
\text{1-(2-Fluoroethyl)-3-hydroxycyclobutylamine} + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP, DCM}} \text{Target compound}
$$
Reaction Conditions :

  • Temperature: 0°C to room temperature
  • Time: 12–24 hours
  • Yield: 85–90% after silica gel purification.

Optimization and Troubleshooting

Side Reactions and Mitigation

  • Over-alkylation : Use of bulky bases (e.g., Cs2CO3) and controlled stoichiometry minimizes quaternary salt formation.
  • Boc Deprotection : Avoid acidic conditions; TFA-mediated deprotection is rapid but requires strict temperature control.

Purification Techniques

  • Column Chromatography : Hexane/ethyl acetate gradients (30–80%) effectively separate the product from unreacted starting materials.
  • Recrystallization : Isopropyl ether/n-heptane mixtures yield high-purity crystals (>99% by HPLC).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.46 (s, 9H, Boc CH3), 2.34–2.70 (m, 4H, cyclobutane CH2), 4.25–4.87 (m, 3H, OCH2CF2 and NH), 6.80 (br s, 1H, OH).
  • LC-MS (ESI+) : m/z 290.1 [M+H]+ (calc. for C₁₂H₂₁FNO₃: 289.15).

X-ray Crystallography

Intramolecular hydrogen bonds between the hydroxyl and carbamate groups stabilize the crystal lattice, as observed in analogous structures.

Industrial-Scale Considerations

Patent CN105461690A highlights the importance of:

  • Solvent Selection : Tetrahydrofuran (THF) balances reactivity and safety.
  • Cost-Efficiency : Recycling catalysts (e.g., Cs2CO3) reduces production costs.

Chemical Reactions Analysis

Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate undergoes several types of chemical reactions, including:

    Oxidation: Common oxidizing agents such as KMnO4 and OsO4 can be used.

    Reduction: Reducing agents like LiAlH4 and NaBH4 are typically employed.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like RLi and RMgX.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate is used in various scientific research applications:

    Chemistry: It serves as a protecting group for amines in organic synthesis, facilitating the preparation of complex molecules.

    Biology: The compound’s unique structure makes it useful in studying biological pathways and interactions.

    Medicine: It is valuable in drug discovery, particularly in the design and synthesis of new pharmaceuticals.

    Industry: The compound is used in material science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate involves its role as a protecting group. The tert-butyl carbamate group provides stability to the amino function, preventing unwanted reactions during synthesis. The molecular targets and pathways involved include interactions with various enzymes and receptors, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate with structurally related Boc-protected fluorinated carbamates, focusing on substituents, molecular properties, and applications.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula CAS Number Key Substituents Molecular Weight Notable Features
This compound (Target) C₁₁H₂₀FNO₃ Not provided 2-fluoroethyl, 3-hydroxycyclobutyl 233.28 g/mol Cyclobutane ring strain; dual polar (OH) and lipophilic (F) groups
Tert-butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-yl]carbamate C₁₄H₁₈FNO₃ 1612176-02-9 3-fluorophenyl, 3-oxopropan-2-yl 267.30 g/mol Aromatic fluorination; ketone group enhances reactivity for further derivatization
Tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate C₁₄H₁₈FNO₂ 1286274-19-8 3-fluorophenyl, cyclopropyl 251.30 g/mol Cyclopropane ring strain; fluorophenyl increases aromatic interactions
Tert-butyl N-(3-fluorocyclohexyl)carbamate C₁₁H₂₀FNO₂ 1546332-14-2 3-fluorocyclohexyl 217.28 g/mol Cyclohexane chair conformation; fluorine axial/equatorial effects on solubility
Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-yl]carbamate C₁₀H₂₀ClNO₄S 1956335-01-5 chlorosulfonyl, 3-methylbutan-2-yl 293.79 g/mol Sulfonyl chloride enables nucleophilic substitution; branched alkyl chain

Key Comparative Insights:

In contrast, tert-butyl N-(3-fluorocyclohexyl)carbamate’s cyclohexane ring offers conformational stability, favoring applications requiring predictable spatial arrangements .

Functional Group Diversity :

  • The 3-oxopropan-2-yl group in the 1612176-02-9 derivative introduces a ketone, enabling condensation or reduction reactions absent in the hydroxyl-bearing target compound .
  • The chlorosulfonyl group in 1956335-01-5 provides a reactive site for synthesizing sulfonamides or sulfonic acids, diverging from the target’s fluorine-driven lipophilicity .

Fluorination Effects :

  • Aromatic fluorination (e.g., 3-fluorophenyl in 1612176-02-9) enhances π-π stacking in drug-receptor interactions, whereas aliphatic fluorination (e.g., 2-fluoroethyl in the target) improves metabolic stability and membrane permeability .

Synthetic Utility :

  • Boc-protected cyclopropane derivatives (e.g., 1286274-19-8) are widely used in peptide mimetics due to their rigid structure, whereas the target’s cyclobutane may serve in constrained scaffolds for kinase inhibitors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate, and how can yield be maximized?

  • Methodology : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions (e.g., triethylamine in dichloromethane or THF). Subsequent functionalization of the cyclobutyl ring with a 2-fluoroethyl group may require nucleophilic substitution or coupling reactions.
  • Key Considerations :

  • Control reaction temperature (0–25°C) to avoid side reactions.
  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Purify via column chromatography or recrystallization for high purity.
    • Example Reaction Conditions :
StepReagents/ConditionsSolventYield (%)Reference
Boc ProtectionBoc₂O, Et₃NDCM85–90
Fluoroethylation2-Fluoroethyl bromide, K₂CO₃DMF70–75

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, the tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C) .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95% recommended).
  • Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ peak at m/z 276.2) .

Q. How should this compound be stored to ensure stability, and what are its reactive hazards?

  • Storage : Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent moisture absorption or oxidation .
  • Reactivity : Susceptible to hydrolysis under acidic/basic conditions. Avoid strong oxidizers (e.g., KMnO₄) and reducing agents (e.g., LiAlH₄) .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical assignments during structural elucidation?

  • Advanced NMR Techniques : Use NOESY/ROESY to determine spatial proximity of protons (e.g., distinguishing cis vs. trans hydroxy/fluoroethyl groups) .
  • X-ray Crystallography : Single-crystal analysis provides unambiguous stereochemical data .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) .

Q. How can computational modeling predict this compound’s reactivity in nucleophilic substitution reactions?

  • Density Functional Theory (DFT) : Calculate activation energies for SN2 reactions at the fluoroethyl group. Solvent effects (e.g., DMF vs. THF) can be modeled using COSMO-RS .
  • Molecular Dynamics (MD) : Simulate transition states to identify steric hindrance from the cyclobutyl ring .

Q. What experimental approaches assess its potential bioactivity (e.g., enzyme inhibition)?

  • Enzyme Inhibition Assays :

  • Incubate with target enzymes (e.g., kinases, proteases) and measure activity via fluorogenic substrates or colorimetric assays (e.g., p-nitrophenol release).
  • Example Data :
EnzymeIC₅₀ (µM)Assay TypeReference
COX-212.3 ± 1.2Fluorescence
  • Cellular Studies : Evaluate cytotoxicity (MTT assay) and anti-inflammatory activity (e.g., TNF-α suppression in macrophages) .

Q. How can competing reaction pathways be minimized during derivatization of the hydroxycyclobutyl group?

  • Protection/Deprotection : Temporarily protect the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) before functionalizing the fluoroethyl moiety .
  • Catalytic Optimization : Use Pd/Cu catalysts for regioselective cross-coupling reactions .

Data Contradictions and Resolution

  • Observed vs. Calculated NMR Shifts : Discrepancies may arise from solvent polarity or hydrogen bonding. Validate with mixed solvents (CDCl₃/DMSO-d6) and variable-temperature NMR .
  • Conflicting Bioactivity Results : Reproduce assays in triplicate with positive/negative controls (e.g., indomethacin for anti-inflammatory studies) .

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